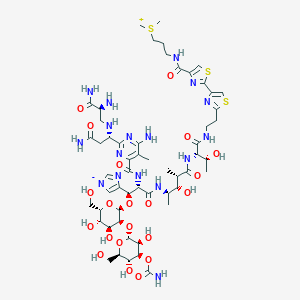

Bleomycin a2

概要

説明

ブレオマイシンA2は、ストレプトマイセス・ベルチシリスブレオマイシンA2は、特にDNA鎖の切断を誘導する能力で注目されており、がん治療における貴重なツールとなっています から得られるグリコペプチド系抗生物質です。

準備方法

合成経路と反応条件: ブレオマイシンA2は、一般的にストレプトマイセス・ベルチシリスの発酵液から単離されます。このプロセスには、抽出、精製、結晶化など、いくつかの段階が含まれます。この化合物は、しばしば銅を含む塩酸塩の粉末として得られます 。

工業生産方法: ブレオマイシンA2の工業生産には、ストレプトマイセス・ベルチシリスの大規模発酵が関与します。特定の栄養素の使用や制御された環境条件など、発酵条件は収率を最大化するために最適化されます。次に、生成物はクロマトグラフィーや結晶化などの技術を使用して抽出および精製されます 。

化学反応の分析

DNA Cleavage via Metal-Mediated Oxidative Pathways

Bleomycin A2 induces DNA strand breaks through a metal-dependent mechanism involving Fe²⁺ or Cu²⁺ coordination. Key steps include:

-

Metal Binding : The N-terminal pyrimidine domain binds Fe²⁺, forming a Fe(II)-bleomycin complex .

-

Oxygen Activation : The Fe(II)-bleomycin complex reacts with O₂ to generate a reactive Fe(III)-peroxo intermediate .

-

Hydrogen Abstraction : The activated complex abstracts the C4'-H atom from deoxyribose, leading to DNA backbone cleavage at 5’-GC or 5’-GT sites .

DNA Binding Parameters

| Parameter | Value (this compound) | Value (Cu(II)-Bleomycin A2) | Source |

|---|---|---|---|

| Apparent K<sub>eq</sub> (DNA) | 5.7 × 10⁵ M⁻¹ | 3.9 × 10⁵ M⁻¹ | |

| Base pairs per molecule | 3.7 | 2.8 |

Interaction with ANXA2 Protein

This compound binds annexin A2 (ANXA2), a calcium-dependent phospholipid-binding protein, through specific residues:

-

Binding Site : Glu139 (E139) in the central domain (residues 105–186) is critical for interaction .

-

Affinity Measurements :

-

Functional Impact : Binding inhibits TFEB-mediated autophagy, contributing to pulmonary fibrosis . Mutation of E139 to alanine (E139A) abolishes binding and restores autophagic flux .

Radiolabeling and Synthetic Modifications

This compound derivatives are synthesized for mechanistic studies:

-

Tritiation : Demethylated Cu(II)-bleomycin A2 is methylated with [³H]methyl iodide to produce [³H]this compound .

-

Deglycosylation : Removal of the sugar moiety disrupts ANXA2 binding and reduces pulmonary toxicity while retaining anticancer activity .

Synthetic Derivatives

| Modification | Effect on Activity | Source |

|---|---|---|

| Deglycosylated bleomycin | Loss of ANXA2 binding; reduced fibrosis | |

| L-Threonine substitution | Alters DNA cleavage efficiency |

Structural Determinants of Reactivity

The structure of this compound comprises distinct functional domains:

-

Metal-Binding Domain : N-terminal pyrimidine and β-hydroxy-L-histidine coordinate Fe²⁺/Cu²⁺ .

-

DNA-Binding Domain : Cationic C-terminus facilitates DNA minor groove interaction .

Structural Comparison

| Feature | This compound | Bleomycin B2 |

|---|---|---|

| Terminal Amine Group | (Dimethylsulfonio)propyl | Aglycone variant |

| DNA Cleavage Specificity | 5’-GC/GT | Similar |

Oxidative RNA Cleavage

Recent studies reveal this compound cleaves RNA and DNA-RNA hybrids via mechanisms analogous to DNA cleavage, expanding its therapeutic targets .

科学的研究の応用

Oncological Applications

1.1 Mechanism of Action

Bleomycin A2 exerts its antineoplastic effects primarily through the induction of DNA damage. It binds to DNA and facilitates single- and double-strand breaks by generating reactive oxygen species in the presence of metal ions, particularly iron . This mechanism is crucial in treating several types of cancer, including:

- Hodgkin's Lymphoma

- Non-Hodgkin's Lymphoma

- Testicular Cancer

- Squamous Cell Carcinoma

The drug is often used in combination chemotherapy regimens, enhancing the therapeutic efficacy while potentially reducing the required doses of other agents .

1.2 Clinical Studies and Efficacy

Numerous clinical studies have demonstrated the effectiveness of this compound in various cancer types. For instance, it has been shown to be effective in managing malignant pleural effusion and is included in treatment protocols for testicular cancer, often yielding high cure rates .

Plant Biology Applications

Beyond its use in human medicine, this compound has applications in plant biology. It has been utilized for gene selection in transgenic plants. Specifically, only those plants containing the ble resistance gene can survive exposure to Bleomycin, allowing researchers to select successfully transformed plants . This application is particularly valuable in genetic engineering and agricultural biotechnology.

Molecular Biology Research

3.1 DNA Interaction Studies

this compound serves as a model compound for studying drug-DNA interactions due to its ability to intercalate within DNA structures. Research employing NMR techniques has elucidated the structural dynamics of the Bleomycin-DNA complex, providing insights into how such interactions can inform drug design for targeting DNA .

3.2 Research on Resistance Mechanisms

Investigations into cellular resistance mechanisms against this compound have also been a focus area. Understanding how cancer cells develop resistance can lead to improved treatment strategies and novel therapeutic approaches .

Case Studies

作用機序

ブレオマイシンA2は、主にDNA鎖の切断を誘導することによって効果を発揮します。この化合物はDNAに結合し、金属イオンをキレートして、酸素と反応してスーパーオキシドとヒドロキシルラジカルを生成する擬似酵素を形成します。これらのラジカルは、DNAに一本鎖および二本鎖の切断を引き起こし、細胞死につながります . 主要な分子標的はDNA鎖であり、関与する経路にはDNA損傷応答と修復メカニズムが含まれます 。

類似化合物:

ブレオマイシンB2: ブレオマイシンファミリーの別のメンバーであり、化学構造がわずかに異なりますが、同様の生物学的活性を共有しています。

ミトマイシンC: DNA架橋と鎖の切断を誘導しますが、異なるメカニズムによって誘導する抗腫瘍性抗生物質です。

ドキソルビシン: DNAにインターカレーションし、トポイソメラーゼIIを阻害し、DNA鎖の切断を引き起こす化学療法薬です。

ブレオマイシンA2の独自性: ブレオマイシンA2は、活性酸素種を生成することによって、一本鎖と二本鎖の両方のDNA切断を誘導する能力においてユニークです。この二重の作用は、がん細胞が他の薬剤に対して発達させる耐性メカニズムの一部を克服できるため、特にがん治療に効果的です 。

類似化合物との比較

Bleomycin B2: Another member of the bleomycin family, differing slightly in its chemical structure but sharing similar biological activities.

Mitomycin C: An antineoplastic antibiotic that also induces DNA cross-linking and strand breaks but through a different mechanism.

Doxorubicin: A chemotherapy drug that intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks.

Uniqueness of Bleomycin A2: this compound is unique in its ability to induce both single and double-strand DNA breaks through the generation of reactive oxygen species. This dual action makes it particularly effective in cancer treatment, as it can overcome some of the resistance mechanisms that cancer cells develop against other drugs .

生物活性

Bleomycin A2 is a potent glycopeptide antibiotic primarily used in cancer therapy, particularly for treating various malignancies such as Hodgkin's lymphoma and testicular cancer. It is one of the key components of the clinically utilized drug Blenoxane. This article delves into the biological activity of this compound, exploring its mechanisms of action, target interactions, and implications in therapeutic applications.

This compound is characterized by a unique structure that includes a metal-binding domain and a DNA-binding domain. The N-terminal pyrimidine contains a b-aminoalanine amide side chain that facilitates metal ion coordination, while the C-terminus is cationic and responsible for DNA interaction. The mechanism of action involves:

- DNA Cleavage : this compound cleaves double-stranded DNA at specific sites (5'-GC or 5'-GT) through oxidative mechanisms that require metal ions and oxygen. This cleavage occurs via C4’-H atom abstraction and fragmentation of the deoxyribose backbone, leading to both single- and double-stranded DNA breaks .

- RNA Interaction : Recent studies have shown that this compound can also cleave RNA and DNA-RNA hybrids, expanding its potential nucleic acid targets .

Antitumor Properties

This compound exhibits significant antitumor activity due to its ability to induce DNA damage selectively in cancer cells. Its low immunogenicity makes it an attractive candidate for use in antibody-drug conjugates (ADCs), which enhance targeting specificity to tumor cells while minimizing systemic toxicity .

Case Studies

- Pulmonary Fibrosis Induction : Research has identified ANXA2 (annexin A2) as a specific binding target for this compound in lung epithelial cells. The interaction between this compound and ANXA2 has been linked to the induction of pulmonary fibrosis, a serious side effect associated with bleomycin therapy. In experiments involving wild-type and ANXA2 knockout mice, it was observed that the absence of ANXA2 significantly reduced bleomycin-induced fibrosis, highlighting its role in mediating adverse effects .

- Binding Affinity Studies : Studies utilizing radiolabeled forms of this compound have demonstrated its binding characteristics with DNA. For instance, one molecule of [3H]this compound binds approximately every 3.7 base pairs in calf thymus DNA, indicating a strong affinity for nucleic acid structures .

Pharmacokinetics and Toxicity

The pharmacokinetics of this compound involve rapid distribution followed by slow elimination from the body. However, dose-dependent toxicity, particularly pulmonary toxicity leading to pneumonitis, remains a significant concern. This toxicity is attributed to the drug's ability to induce oxidative stress and inflammation in lung tissues .

Modifications for Enhanced Efficacy

Recent advancements have focused on modifying this compound to improve its therapeutic index. Variations in the L-threonine subunit have been explored to enhance cleavage efficiency without affecting selectivity .

特性

IUPAC Name |

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H83N17O21S3/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88)/p+1/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVAGSVQBOHSSS-UAPAGMARSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H84N17O21S3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872327 | |

| Record name | Bleomycin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bleomycin appears as colorless or yellowish powder. Possible bluish color depending on copper content. (NTP, 1992) | |

| Record name | BLEOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992), Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol; practically insol in acetone, ethyl acetate, butyl acetate, ether; slightly sol in ethanol. /Bleomycins/, HIGHLY SOL IN WATER & METHANOL; SPARINGLY SOL IN ALC; INSOL IN ACETONE & ETHYL ACETATE; CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/, Freely soluble in water., Sol in water and methanol but insol in acetone and ether. | |

| Record name | BLEOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BLEOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cytotoxic action of bleomycins results from their ability to cause fragmentation of DNA. Studies in vitro indicate that bleomycin causes accumulation of cells in the G2 phase of the cell cycle, and many of these cells display chromosomal aberrations, incl chromatid breaks, gaps, and fragments, as well as translocations. Bleomycin appears to cause scission of DNA by interacting with oxygen and iron(2+). In the presence of oxygen and a reducing agent, such as dithiothreitol, the metallobleomycin complex becomes activated and functions mechanistically as a ferrous oxidase, transferring electrons from iron(2) to molecular oxygen to produce activated species of oxygen. It has also been shown that metallobleomycin complexes can be activated by reaction with the flavin enzyme, NADPH-cytochrome p450 reductase. Bleomycin binds to DNA through its amino terminal peptide, and the activated complex generates free radicals that are responsible for scission of the DNA chain., Bleomycin is an antineoplastic antibiotic. The drug is active against gram-positive and gram-negative bacteria and fungi, but its cytotoxicity precludes its use as an anti-infective agent. The precise mechanism(s) of action of bleomycin is not fully known. Several studies in Escherichia coli and HeLa cells suggest that the drug inhibits the incorporation of thymidine into DNA. In these in vitro studies, DNA synthesis was inhibited to a greater extent than was RNA or protein synthesis. Bleomycin also appears to labilize the DNA structure, resulting in scission of both single- and double-stranded DNA. The drug has no immunosuppressive activity in mice., Bleomycin is classed as an antibiotic but is not used as an antimicrobial agent. Although bleomycin is effective against both cycling and non-cycling cells, it seems to be most effective in the G2 phase of cell division. Its exact mechanism of antineoplastic action is unknown but may involve binding to DNA, inducing lability of the DNA structure, and reduced synthesis of DNA, and to a lesser extent RNA and ptoteins., When administered into the pleural cavity in the treatment of malignant pleural effusion, /bleomycin/ acts as a sclerosing agent. | |

| Record name | BLEOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow powder | |

CAS No. |

11056-06-7, 11116-31-7, 67763-87-5 | |

| Record name | BLEOMYCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bleomycin A2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11116-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bleomycin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bleomycinamide, N1-[3-(dimethylsulfonio)propyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bleomycin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BLEOMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bleomycin interact with its target and what are the downstream effects?

A1: Bleomycin exerts its cytotoxic effect primarily by binding to DNA in the presence of ferrous ions and oxygen. [, ] This interaction leads to the formation of single and double-strand DNA breaks, ultimately inhibiting DNA synthesis and triggering cell death. [, , ] Bleomycin exhibits a preference for cleaving DNA at specific sequences, particularly those containing guanine and cytosine nucleotides. [] Studies have shown that Bleomycin induces apoptosis in cancer cells through both caspase-dependent and caspase-independent pathways. []

Q2: What is the molecular formula and weight of Bleomycin? Is there any spectroscopic data available?

A2: Bleomycin is not a single compound but a mixture of different Bleomycin congeners. Bleomycin A2 (C55H84N17O21S3) and Bleomycin B2 (C56H88N20O22S2) are two major components. While exact molecular weights vary slightly depending on the specific congener, they generally fall within the range of 1400-1500 g/mol. Various spectroscopic techniques, including electron spin resonance (ESR) and high-performance liquid chromatography (HPLC), have been employed to study Bleomycin-DNA interactions and quantify Bleomycin concentrations in biological samples. [, , ]

Q3: How do structural modifications of Bleomycin affect its activity?

A3: The structure of Bleomycin is characterized by a metal-binding domain, a DNA-binding domain, and a carbohydrate moiety. [] Research has shown that the carbohydrate moiety of Bleomycin is not essential for its cytotoxic activity but influences its ability to induce reactive oxygen species (ROS). [] Deglycosylated Bleomycin, while still cytotoxic, demonstrates a reduced capacity to generate ROS compared to the parent compound. [] This suggests that structural modifications can alter the mechanism of action and potentially the toxicity profile of Bleomycin.

Q4: What are the pharmacokinetic properties of Bleomycin and how do they relate to its efficacy?

A4: Bleomycin exhibits complex pharmacokinetics and is primarily eliminated renally. [] Studies have shown that Bleomycin is absorbed systemically after intralesional injection for sclerotherapy of vascular malformations, with an elimination half-life ranging from 88 to 111 minutes. [] The therapeutic efficacy of Bleomycin is dose-dependent, and its use is limited by potential toxicities, particularly pulmonary toxicity. []

Q5: Are there any in vitro or in vivo models used to study Bleomycin efficacy?

A5: Bleomycin's efficacy has been extensively studied in vitro and in vivo. In vitro studies utilize cell lines derived from various cancers, including tongue squamous cell carcinoma (SCC25 cells) and laryngeal carcinoma (HEp-2 cells), to assess Bleomycin's antiproliferative and apoptotic effects. [, ] Animal models, particularly rodent models of bleomycin-induced pulmonary fibrosis, are widely used to investigate the pathogenesis of Bleomycin-induced lung injury and evaluate potential therapeutic interventions. [, , , , , , , , , ]

Q6: What are the major concerns regarding Bleomycin toxicity?

A6: A major concern associated with Bleomycin therapy is the risk of pulmonary toxicity, which can manifest as pneumonitis or pulmonary fibrosis. [, , ] This adverse effect is dose-dependent and potentially fatal, requiring careful monitoring and management. [] Factors like pre-existing lung damage, high oxygen concentrations during anesthesia, and renal impairment can increase the risk of Bleomycin-induced pulmonary toxicity. [, ]

Q7: Are there strategies to improve Bleomycin delivery and minimize toxicity?

A7: Researchers are exploring various drug delivery strategies to enhance Bleomycin's therapeutic index. One approach involves encapsulating Bleomycin within nanoparticles, such as thymoquinone-PLGA-PVA nanoparticles, to improve its solubility, bioavailability, and target specificity, potentially reducing off-target effects and toxicity. [] Another area of investigation involves using Bleomycin in conjunction with other agents, like chloroquine, to enhance its cytotoxic effects against cancer cells. []

Q8: How is Bleomycin-induced lung injury diagnosed and monitored?

A8: Early diagnosis of Bleomycin-induced lung injury is crucial for timely intervention and improved outcomes. While pulmonary function tests are commonly used, they may lack sufficient sensitivity for early detection. [] Recent research suggests that fluorodeoxyglucose positron emission tomography (FDG-PET/CT) scanning could be a valuable tool for identifying asymptomatic Bleomycin-induced pneumonitis. [] This imaging technique detects increased glucose uptake in areas of inflammation, potentially facilitating earlier diagnosis and management.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。